molecular formula C7H7BN2O3 B13349384 (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid

(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid

Cat. No.: B13349384
M. Wt: 177.96 g/mol
InChI Key: XQMVGLQPBGWXCP-UHFFFAOYSA-N
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Description

(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a heterocyclic structure, which includes both oxazole and pyridine rings. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. The general procedure includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds.

Mechanism of Action

The mechanism of action of (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable reagent in chemical synthesis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid is unique due to the presence of both oxazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical and biological applications.

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(2-methyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3,11-12H,1H3

InChI Key

XQMVGLQPBGWXCP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C1)OC(=N2)C)(O)O

Origin of Product

United States

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